molecular formula C9H9ClO3 B13893076 2-Chloro-4-methoxy-5-methylbenzoic acid

2-Chloro-4-methoxy-5-methylbenzoic acid

Cat. No.: B13893076
M. Wt: 200.62 g/mol
InChI Key: OUBRMCOBEIPYEF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-methylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4-methoxy-5-methylbenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce aldehydes, alcohols, or other functionalized derivatives.

Scientific Research Applications

2-Chloro-4-methoxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: This compound may serve as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxybenzoic acid
  • 5-Chloro-2-methoxybenzoic acid
  • 4-Methoxy-2-methylbenzoic acid

Uniqueness

2-Chloro-4-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-4-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

OUBRMCOBEIPYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)C(=O)O

Origin of Product

United States

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